

An In-depth Technical Guide to the Chemical Properties of (S)-3-Aminobutanal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminobutanal is a chiral bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure, containing both a primary amine and a reactive aldehyde group, makes it a valuable, albeit challenging, building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (S)-3-aminobutanal. It includes a summary of its physical and chemical characteristics, detailed hypothetical protocols for its synthesis and analysis, and a discussion of its expected reactivity and stability. Furthermore, this guide explores the potential biological activities and signaling pathways of (S)-3-aminobutanal, drawing parallels with closely related neurotoxic amino aldehydes.

Core Chemical and Physical Properties

Due to its inherent instability, extensive experimental data for (S)-**3-aminobutanal** is not readily available in the literature. The following tables summarize the computed physicochemical properties sourced from the PubChem database, providing a foundational understanding of this compound.[1][2][3]

Table 1: General and Computed Physical Properties of (S)-3-Aminobutanal



Property	Value	Source
IUPAC Name	(3S)-3-aminobutanal	PubChem[2]
Molecular Formula	C ₄ H ₉ NO	PubChem[1][2][3]
Molecular Weight	87.12 g/mol	PubChem[1][2][3]
Canonical SMILES	CINVALID-LINKN	PubChem[2]
InChI	InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3/t4-/m0/s1	PubChem[2]
InChIKey	HYZVYAPATCJLAU- BYPYZUCNSA-N	PubChem[2]
CAS Number	2679918-92-2	PubChem[2]
Topological Polar Surface Area	43.1 Ų	PubChem[2][3]
Hydrogen Bond Donor Count	1	PubChem[2][3]
Hydrogen Bond Acceptor Count	2	PubChem[2][3]
Rotatable Bond Count	2	PubChem[2][3]
XLogP3-AA (Computed)	-0.8	PubChem[2][3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available.

Synthesis and Analysis: Experimental Protocols

The synthesis of (S)-**3-aminobutanal** is challenging due to the compound's instability. A common strategy involves the mild oxidation of the corresponding stable amino alcohol, (S)-**3-aminobutan-1-ol**. To prevent side reactions, the amine functionality is typically protected prior to oxidation.

Proposed Synthesis of N-Boc-(S)-3-aminobutanal via Dess-Martin Periodinane (DMP) Oxidation



The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes, with the advantage of proceeding under neutral pH and at room temperature, which is beneficial for sensitive substrates like N-protected amino alcohols.[4][5][6]

Experimental Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of N-Boc-(S)-3-aminobutanal.

Protocol:

- N-Protection of (S)-3-aminobutan-1-ol:
 - Dissolve (S)-3-aminobutan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of a solution of di-tertbutyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminobutan-1-ol.
- Dess-Martin Oxidation:



- Dissolve the N-Boc-(S)-3-aminobutan-1-ol (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere.
- Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
- Stir vigorously until the solid dissolves.
- Separate the layers and extract the aqueous layer with CH₂Cl₂.
- Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-3-aminobutanal.

Proposed Analytical Method: Chiral Gas Chromatography (GC)

Direct analysis of (S)-**3-aminobutanal** can be challenging due to its polarity and potential for instability. Gas chromatography is a suitable technique for the analysis of volatile short-chain aldehydes.[7][8] Chiral columns can be employed for enantiomeric purity assessment.

Protocol:

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Column: A chiral GC column (e.g., Cyclodextrin-based).
- Carrier Gas: Helium or Hydrogen.



• Injector Temperature: 200 °C.

Detector Temperature: 250 °C.

· Oven Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 180 °C.

Hold at 180 °C for 5 minutes.

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
- Injection: 1 μL split injection.

Reactivity and Stability

(S)-**3-aminobutanal** possesses two reactive functional groups: a primary amine and an aldehyde. This bifunctionality dictates its chemical behavior.

- Aldehyde Group Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, (S)-3-aminobutanoic acid. It can also undergo nucleophilic addition reactions, typical of aldehydes, and can participate in condensation reactions.
- Amine Group Reactivity: The primary amine is nucleophilic and basic. It can react with electrophiles and can also catalyze reactions of the aldehyde group.
- Instability: β-amino aldehydes are known to be unstable.[9] They can undergo self-condensation, polymerization, or elimination of the β-amino group, especially under non-neutral pH or elevated temperatures.[9] For this reason, (S)-3-aminobutanal is often generated and used in situ or handled as a more stable N-protected derivative.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of (S)-**3-aminobutanal** are scarce. However, significant insights can be drawn from research on the closely related compound, **3-aminopropanal** (**3-**



AP), a neurotoxic aldehyde.[10][11][12]

The "Aldehyde Load" and Neurotoxicity

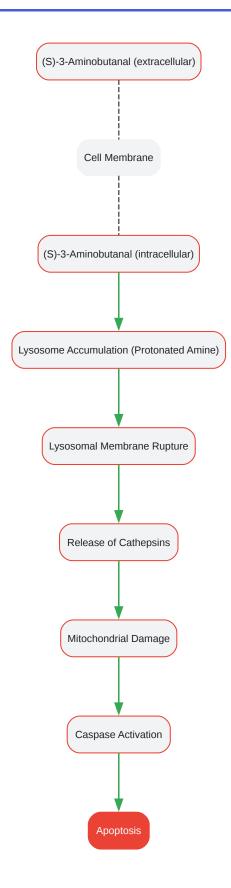
In several neurodegenerative diseases, an increase in polyamine metabolism leads to the production of reactive aldehydes, contributing to what is known as the "aldehyde load".[10][11] These aldehydes, including 3-AP and potentially 4-aminobutanal, are cytotoxic and are implicated in the progression of neuronal damage.[10][12]

Proposed Mechanism of Cytotoxicity: Lysosomal Disruption

Based on studies of 3-AP, a plausible mechanism for the cytotoxicity of (S)-**3-aminobutanal** involves its lysosomotropic nature. The protonated amine allows the molecule to accumulate in the acidic environment of lysosomes. The aldehyde functionality is also crucial for its toxic effects.[10]

Proposed Signaling Pathway for (S)-3-Aminobutanal-Induced Cytotoxicity





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Caption: Proposed cytotoxic signaling pathway of (S)-3-aminobutanal.



This proposed pathway suggests that (S)-**3-aminobutanal**, like 3-AP, may enter the cell and accumulate in lysosomes. This accumulation could lead to lysosomal membrane permeabilization or rupture, releasing hydrolytic enzymes such as cathepsins into the cytosol. These enzymes can then trigger downstream apoptotic pathways, potentially through mitochondrial damage and subsequent caspase activation, ultimately leading to programmed cell death.

Conclusion

(S)-3-aminobutanal is a chiral molecule with significant potential in synthetic chemistry, but its application is hampered by its inherent instability. This guide has provided a summary of its computed chemical properties and has outlined plausible, detailed protocols for its synthesis and analysis based on established chemical transformations. The exploration of its potential biological activity, by analogy to related neurotoxic aldehydes, suggests that (S)-3-aminobutanal could be a target of interest in the study of neurodegenerative diseases. Further research is warranted to experimentally validate these properties and to fully elucidate the biological roles of this and other reactive amino aldehydes.

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